molecular formula C10H9BrO B8165950 1-Bromo-2-ethoxy-4-ethynylbenzene

1-Bromo-2-ethoxy-4-ethynylbenzene

Cat. No.: B8165950
M. Wt: 225.08 g/mol
InChI Key: BOJLPUWLLUTQDC-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-ethynylbenzene (C₁₀H₉BrO) is a substituted aromatic compound featuring a bromine atom at position 1, an ethoxy group at position 2, and an ethynyl group at position 3. The ethynyl group confers reactivity for cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), making it valuable in pharmaceutical and materials chemistry. Its electronic profile is influenced by the electron-withdrawing bromine and electron-donating ethoxy group, creating a polarized aromatic system .

Properties

IUPAC Name

1-bromo-2-ethoxy-4-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJLPUWLLUTQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-ethynylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts such as boron trifluoride etherate for acylation reactions.

    Reaction Conditions: Controlled temperature and pressure conditions to optimize the reaction rates and product formation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-4-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form complex aromatic compounds.

Common Reagents and Conditions:

    Sonogashira Coupling: Involves the use of palladium catalysts and copper co-catalysts under mild conditions.

    Nucleophilic Substitution: Requires nucleophiles such as amines or thiols and appropriate solvents.

Major Products:

    Bromo Tolane Derivatives: Formed through coupling reactions.

    Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-2-ethoxy-4-ethynylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-ethynylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and ethynyl group influence the reactivity of the benzene ring, making it susceptible to further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s reactivity, stability, and applications can be contextualized by comparing it to structurally related brominated benzene derivatives. Below is a detailed analysis:

Substituent Position and Electronic Effects

Compound 1 : 1-Bromo-2-ethoxy-4-ethynylbenzene
  • Substituents : Bromo (C1), ethoxy (C2), ethynyl (C4).
  • Key Features : The ethynyl group enables π-conjugation, enhancing reactivity in cross-coupling reactions. The ethoxy group stabilizes intermediates via resonance.
Compound 2 : 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene ()
  • Substituents : Bromo (C2), bromoethoxy (C1), methyl (C4).
  • Key Features : Dual bromine atoms increase electrophilicity but reduce steric accessibility. The methyl group lacks conjugation, limiting applications in coupling reactions.
  • Synthesis Yield : 84% via column chromatography .
Compound 3 : 4-Bromo-2-ethoxy-1-methylbenzene ()
  • Substituents : Bromo (C4), ethoxy (C2), methyl (C1).
  • Key Features : Methyl at C1 introduces steric hindrance, reducing reactivity compared to the ethynyl group in the target compound.

Reactivity in Cross-Coupling Reactions

Compound Ethynyl Group Bromine Position Coupling Reactivity (Suzuki) Notes
This compound Yes C1 High Ethynyl enhances catalytic turnover .
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene No C2 Moderate Dual bromines may lead to side reactions .
4-Bromo-2-ethoxy-1-methylbenzene No C4 Low Methyl group sterically hinders coupling .

Steric and Crystallographic Comparisons

Compound 4 : 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene ()
  • Substituents : Bulky 1-(4-ethoxyphenyl)-1-methylethyl group at C2.
  • Crystal Data : Dihedral angle between aromatic rings = 85.72°, stabilized by van der Waals forces .
  • Implications : Bulky substituents reduce solubility and reaction accessibility compared to the ethynyl group in the target compound.

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